molecular formula C19H30N2O2 B4189766 4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide

4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide

Cat. No.: B4189766
M. Wt: 318.5 g/mol
InChI Key: ZKCAAGNQIWXMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide is an organic compound with a complex structure, characterized by the presence of an ethyl group, a methyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the ethyl and methyl groups through a series of reactions. For example, the ethyl group can be introduced via Friedel-Crafts alkylation, while the methyl group can be added through a Grignard reaction. The final step often involves coupling the benzamide with the appropriate amine under conditions that favor amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide: Unique due to its specific substitution pattern.

    N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide: Lacks the ethyl group.

    4-ethyl-N-(2-methyl-1-{[(butyl)amino]carbonyl}propyl)benzamide: Lacks the methyl group on the butyl chain.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-ethyl-N-[3-methyl-1-(3-methylbutylamino)-1-oxobutan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-6-15-7-9-16(10-8-15)18(22)21-17(14(4)5)19(23)20-12-11-13(2)3/h7-10,13-14,17H,6,11-12H2,1-5H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCAAGNQIWXMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide
Reactant of Route 3
4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide
Reactant of Route 4
4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide
Reactant of Route 5
Reactant of Route 5
4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide
Reactant of Route 6
4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.